molecular formula C8H5ClN2O2 B8004666 2-Amino-5-chloro-1,3-benzoxazole-7-carbaldehyde

2-Amino-5-chloro-1,3-benzoxazole-7-carbaldehyde

Cat. No.: B8004666
M. Wt: 196.59 g/mol
InChI Key: GKDLBKZSCZLIKN-UHFFFAOYSA-N
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Description

2-Amino-5-chloro-1,3-benzoxazole-7-carbaldehyde is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are bicyclic compounds containing a benzene ring fused to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-chloro-1,3-benzoxazole-7-carbaldehyde typically involves the reaction of 2-aminophenol with substituted benzaldehydes. One common method involves the use of catalysts such as SrCO3, which facilitates the reaction under ambient conditions . The reaction is carried out by grinding the reactants together using a mortar and pestle at room temperature for about 20 minutes, resulting in high yields .

Industrial Production Methods

Industrial production of benzoxazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Green chemistry principles, such as the use of non-toxic solvents and recyclable catalysts, are increasingly being adopted in industrial settings to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-chloro-1,3-benzoxazole-7-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The amino and chloro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to replace the amino or chloro groups.

Major Products

Scientific Research Applications

2-Amino-5-chloro-1,3-benzoxazole-7-carbaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-5-chloro-1,3-benzoxazole-7-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, its antifungal activity is attributed to its ability to disrupt fungal cell membranes . The exact pathways and molecular targets are still under investigation, but the compound’s structure allows it to interact with multiple biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-5-chloro-1,3-benzoxazole-7-carbaldehyde is unique due to the presence of both an amino group and an aldehyde group on the benzoxazole ring.

Properties

IUPAC Name

2-amino-5-chloro-1,3-benzoxazole-7-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2/c9-5-1-4(3-12)7-6(2-5)11-8(10)13-7/h1-3H,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKDLBKZSCZLIKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C2C(=C1C=O)OC(=N2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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